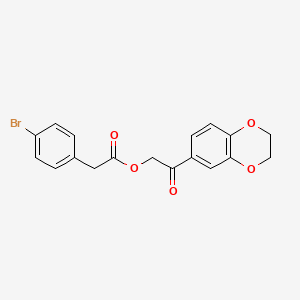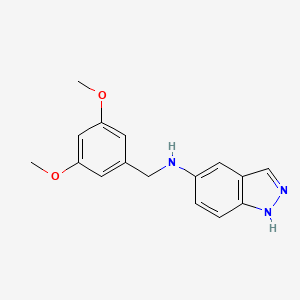
4-(benzyloxy)-N-(5-iodo-2-pyridinyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Benzyloxy)-N-(5-iodo-2-pyridinyl)benzamide, also known as BIPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. BIPB is a small molecule that belongs to the class of benzamides, which are known to have various biological activities, including anti-inflammatory and antitumor effects.
Wirkmechanismus
The exact mechanism of action of 4-(benzyloxy)-N-(5-iodo-2-pyridinyl)benzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors. As mentioned earlier, this compound has been shown to inhibit the activity of HDACs, which leads to the accumulation of acetylated histones and the upregulation of certain genes that are involved in cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including anti-inflammatory, antitumor, and neuroprotective effects. This compound has been found to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are involved in the pathogenesis of various inflammatory diseases. This compound has also been found to have antitumor effects in various cancer cell lines, including breast cancer and leukemia.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-(benzyloxy)-N-(5-iodo-2-pyridinyl)benzamide in lab experiments is its relatively simple synthesis method, which makes it easily accessible for researchers. This compound has also been shown to have high potency and selectivity, making it a promising candidate for drug development. However, one limitation of using this compound is its potential toxicity, which needs to be carefully evaluated before it can be used in clinical trials.
Zukünftige Richtungen
There are several future directions for the research on 4-(benzyloxy)-N-(5-iodo-2-pyridinyl)benzamide. One potential direction is the development of this compound-based drugs for the treatment of various diseases, including cancer and inflammatory disorders. Another direction is the investigation of the molecular mechanisms underlying the biological effects of this compound, which could lead to the discovery of new therapeutic targets. Additionally, the development of more efficient and cost-effective synthesis methods for this compound could facilitate its widespread use in medical research.
Conclusion:
In conclusion, this compound is a promising compound with various potential applications in medical research. Its inhibitory effects on enzymes and receptors make it a promising candidate for the development of new drugs for the treatment of various diseases. Further research is needed to fully understand the molecular mechanisms underlying the biological effects of this compound and to evaluate its potential toxicity.
Synthesemethoden
The synthesis of 4-(benzyloxy)-N-(5-iodo-2-pyridinyl)benzamide involves the reaction of 4-hydroxy-N-(5-iodo-2-pyridinyl)benzamide with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The resulting product is then purified by column chromatography to obtain pure this compound.
Wissenschaftliche Forschungsanwendungen
4-(benzyloxy)-N-(5-iodo-2-pyridinyl)benzamide has been extensively studied for its potential applications in medical research. It has been shown to have inhibitory effects on certain enzymes and receptors, making it a promising candidate for the treatment of various diseases. For instance, this compound has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in the regulation of gene expression. HDAC inhibitors have been shown to have anticancer effects, and this compound could be a potential candidate for the development of new anticancer drugs.
Eigenschaften
IUPAC Name |
N-(5-iodopyridin-2-yl)-4-phenylmethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15IN2O2/c20-16-8-11-18(21-12-16)22-19(23)15-6-9-17(10-7-15)24-13-14-4-2-1-3-5-14/h1-12H,13H2,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTUGRNXEXARMLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)NC3=NC=C(C=C3)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15IN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{2-[(5-bromo-2-fluorophenyl)thio]ethyl}pyridine oxalate](/img/structure/B5013693.png)
![1-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}piperidine oxalate](/img/structure/B5013700.png)
![1-{2-[2-(2,5-dichlorophenoxy)ethoxy]ethyl}-4-methylpiperazine](/img/structure/B5013706.png)
![4-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B5013709.png)
![4-[(4-{2-[3-(2,5-dimethylphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}phenyl)sulfonyl]morpholine](/img/structure/B5013712.png)
![N-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]ethyl}-1,2-ethanediamine](/img/structure/B5013719.png)


![3-(propylthio)-6-(3,4,5-trimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5013733.png)
![1-[2-(4-morpholinyl)-3-pyridinyl]-N-[4-(1H-pyrazol-1-yl)benzyl]methanamine](/img/structure/B5013737.png)
![({1-[2-(4-fluorophenyl)ethyl]-3-piperidinyl}methyl)methyl(2,3,4-trimethoxybenzyl)amine](/img/structure/B5013744.png)

![4-({2-bromo-4-[2-cyano-2-(3-fluorophenyl)vinyl]phenoxy}methyl)benzoic acid](/img/structure/B5013762.png)
